S-(2,4-Dinitrophenyl)-L-cysteinylglycine

Drug Metabolism Enzymology Xenobiotic Detoxification

S-(2,4-Dinitrophenyl)-L-cysteinylglycine (DNP-CG, CAS 69220-95-7) is the essential dipeptide substrate for quantifying membrane dipeptidase (MDP) activity in the mercapturic acid pathway. Unlike the glutathione conjugate DNP-SG (CAS 26289-39-4), DNP-CG lacks the γ-glutamyl residue, making it the specific, non-substitutable tool for studying downstream cysteinylglycine S-conjugate hydrolysis. Using DNP-SG as a substitute will yield erroneous kinetic data and fail to detect alterations in the later detoxification stages. This compound is critical for accurate in vitro enzyme assays and in vivo biomarker studies. Available in research-grade purity with comprehensive analytical documentation. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C11H12N4O7S
Molecular Weight 344.30 g/mol
CAS No. 69220-95-7
Cat. No. B14472344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2,4-Dinitrophenyl)-L-cysteinylglycine
CAS69220-95-7
Molecular FormulaC11H12N4O7S
Molecular Weight344.30 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SCC(C(=O)NCC(=O)O)N
InChIInChI=1S/C11H12N4O7S/c12-7(11(18)13-4-10(16)17)5-23-9-2-1-6(14(19)20)3-8(9)15(21)22/h1-3,7H,4-5,12H2,(H,13,18)(H,16,17)/t7-/m0/s1
InChIKeyJUMIEBAUMAMDRY-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2,4-Dinitrophenyl)-L-cysteinylglycine (CAS 69220-95-7) – A Key DNP-Labeled Dipeptide Probe for Glutathione Conjugate Metabolism Studies


S-(2,4-Dinitrophenyl)-L-cysteinylglycine (DNP-CG) is a synthetic dipeptide conjugate comprising the amino acids L‑cysteine and glycine, where the cysteine thiol group is covalently linked to a 2,4‑dinitrophenyl (DNP) moiety . This compound belongs to the broader class of S‑aryl‑cysteinylglycine conjugates and serves as a critical intermediate in the mercapturic acid pathway, which is the primary route for the detoxification and elimination of xenobiotic electrophiles [1]. The DNP chromophore confers strong UV absorbance at approximately 365 nm, enabling sensitive and quantitative detection by high‑performance liquid chromatography (HPLC) [2]. Unlike the more commonly studied tripeptide glutathione conjugate S‑(2,4‑dinitrophenyl)glutathione (DNP‑SG, CAS 26289‑39‑4), this dipeptide variant lacks the γ‑glutamyl residue, which fundamentally alters its recognition by key metabolic enzymes (e.g., γ‑glutamyltransferase and dipeptidases) and transporter proteins (e.g., MRP2) [1]. As a result, DNP‑CG is not simply a substitute for DNP‑SG; it is an essential, pathway‑specific tool for dissecting the sequential enzymatic steps of glutathione conjugate processing and for quantifying the activity of downstream dipeptidase enzymes in vitro and in vivo [1][3].

Why S-(2,4-Dinitrophenyl)-L-cysteinylglycine Cannot Be Replaced by S-(2,4-Dinitrophenyl)glutathione or Other Analogs


Generic substitution of S-(2,4-dinitrophenyl)-L-cysteinylglycine (DNP-CG) with its more widely available glutathione conjugate analog, S-(2,4-dinitrophenyl)glutathione (DNP-SG, CAS 26289-39-4), or other S‑substituted glutathione derivatives, will yield fundamentally different and often misleading experimental outcomes. This is because the absence of the γ‑glutamyl residue in DNP-CG dramatically alters its substrate specificity for critical downstream enzymes of the mercapturic acid pathway. While DNP-SG is a high‑affinity substrate and product inhibitor for glutathione S‑transferases (GSTs) with a reported kinetically determined dissociation constant (Kd) of approximately 7 µM, it is not a direct substrate for the dipeptidases responsible for the subsequent hydrolysis step in the pathway [1]. Conversely, DNP‑CG is the specific substrate for membrane dipeptidases (MDP) and other cysteinylglycine S‑conjugate dipeptidases, which catalyze its hydrolysis to the corresponding cysteine S‑conjugate [2]. Furthermore, in vivo disposition studies in rats demonstrate that DNP‑CG is a distinct biliary and urinary metabolite, formed exclusively from the action of γ‑glutamyltransferase on DNP‑SG; its excretion profile is differentially regulated compared to the parent conjugate under various physiological and pharmacological conditions [3]. Therefore, substituting DNP‑CG with DNP‑SG or another analog will not recapitulate the dipeptidase‑dependent cleavage step, leading to erroneous kinetic parameters, an incomplete understanding of metabolite flux, and a failure to detect alterations in the later stages of xenobiotic detoxification.

Quantitative Differentiation Evidence for S-(2,4-Dinitrophenyl)-L-cysteinylglycine Relative to Analogs


Enzymatic Differentiation: DNP-CG is a Substrate for Dipeptidases, Unlike DNP-SG

S-(2,4-Dinitrophenyl)-L-cysteinylglycine (DNP-CG) is a direct substrate for membrane dipeptidase (MDP) enzymes, whereas its close analog S-(2,4-dinitrophenyl)glutathione (DNP-SG) is not. A study using purified porcine kidney cortex MDP demonstrated that the enzyme catalyzes the hydrolysis of DNP-CG, but the rate of this activity is strongly dependent on the nature of the S‑substituent [1]. This contrasts sharply with DNP-SG, which is a high‑affinity substrate and product inhibitor for glutathione S‑transferases (GSTs) with a reported Kd of approximately 7 µM, but is not hydrolyzed by dipeptidases [2].

Drug Metabolism Enzymology Xenobiotic Detoxification

In Vivo Metabolite Differentiation: DNP-CG is a Distinct Excretory Product with Quantifiable Tissue-Specific Disposition

In vivo studies in rats using a single intravenous dose of 30 µmol/kg 1‑chloro‑2,4‑dinitrobenzene (CDNB) demonstrate that DNP-CG is a quantifiably distinct metabolite from the parent conjugate DNP-SG. Following CDNB administration, DNP‑CG is formed via the action of γ‑glutamyltransferase on DNP‑SG and is subsequently excreted into bile, intestinal perfusate, and urine [1]. Crucially, the disposition of DNP‑CG is differentially regulated. For instance, in bile duct‑ligated (BDL) rats, renal excretion of DNP‑SG and DNP‑CG (measured together) was increased by 114%, 150%, and 128% at days 1, 7, and 14 post‑surgery, respectively, relative to sham‑operated controls, demonstrating a significant compensatory shift in elimination pathways [1]. In a separate study, treatment with glucagon‑like peptide‑2 (GLP‑2) resulted in a decrease in biliary excretion of DNP‑SG plus DNP‑CG, while intestinal excretion was substantially increased, and urinary elimination was unaffected [2].

Pharmacokinetics In Vivo Metabolism Hepatobiliary Transport

Analytical Differentiation: DNP-CG Enables Specific HPLC-Based Quantitation in Complex Biological Matrices

S-(2,4-Dinitrophenyl)-L-cysteinylglycine can be specifically resolved and quantified by reversed‑phase HPLC, enabling its use as a distinct analytical standard for metabolite profiling. A validated HPLC method was developed for the simultaneous determination of 1‑chloro‑2,4‑dinitrobenzene (CDNB), its glutathione conjugate DNP‑SG, and its metabolites, including DNP‑CG, in biological samples such as human placental tissue [1]. The method employs a C18 reversed‑phase column and UV detection, which leverages the strong absorbance of the DNP chromophore at approximately 365 nm [2]. While the exact retention time and resolution relative to DNP‑SG are method‑dependent, the method development and validation process confirms that DNP‑CG can be chromatographically separated from DNP‑SG and other thiol‑containing metabolites, allowing for accurate, specific quantitation of this dipeptide intermediate in complex matrices [1].

Analytical Chemistry Bioanalysis Method Development

Structural Differentiation: Absence of γ‑Glutamyl Moiety Dictates Distinct Recognition by Transporters

The structural difference between DNP‑CG (a dipeptide) and DNP‑SG (a tripeptide with a γ‑glutamyl residue) results in differential recognition by ATP‑binding cassette (ABC) transporters. DNP‑SG is a well‑characterized substrate for multidrug resistance‑associated protein 2 (MRP2), which mediates its biliary and renal excretion, and its transport follows Michaelis‑Menten kinetics with an apparent Km of 9.6 µM in rat liver canalicular membrane vesicles [1]. In contrast, the transport kinetics and transporter specificity for DNP‑CG have not been as extensively characterized, but its formation and excretion are known to be dependent on the prior action of γ‑glutamyltransferase, and its disposition is differentially affected by treatments like GLP‑2, which alter MRP2 expression and GST activity in a tissue‑specific manner [2].

Membrane Transport Multidrug Resistance Pharmacology

Optimal Application Scenarios for S-(2,4-Dinitrophenyl)-L-cysteinylglycine Based on Quantitative Evidence


In Vitro Dipeptidase Activity Assays to Study Mercapturic Acid Pathway Flux

S-(2,4-Dinitrophenyl)-L-cysteinylglycine is the definitive substrate for in vitro assays designed to measure the activity of membrane dipeptidases (MDP) and other cysteinylglycine S‑conjugate dipeptidases. As established in Section 3, DNP‑CG is a direct substrate for these enzymes, while DNP‑SG is not [1]. This makes DNP‑CG indispensable for quantifying the rate‑limiting hydrolysis step in the mercapturic acid pathway, enabling researchers to determine kinetic parameters (Km, Vmax) for dipeptidases and to screen for potential inhibitors or modulators of this detoxification route. Its use is essential for studies focused on the later stages of glutathione conjugate processing and for validating the functional activity of dipeptidases in tissue homogenates or purified enzyme preparations [1].

In Vivo Metabolite Tracing and Pharmacokinetic Profiling of Xenobiotic Detoxification

DNP‑CG serves as a critical, quantifiable biomarker for in vivo studies investigating the disposition and elimination of xenobiotic electrophiles via the mercapturic acid pathway. Following administration of a precursor such as 1‑chloro‑2,4‑dinitrobenzene (CDNB), the appearance and excretion of DNP‑CG in bile, urine, or intestinal perfusate provides a direct readout of γ‑glutamyltransferase activity and subsequent dipeptide efflux. As detailed in Section 3, studies in rat models have successfully used the quantification of DNP‑CG (alongside DNP‑SG) to demonstrate tissue‑specific and condition‑dependent alterations in the hepatobiliary and renal excretion of these metabolites, such as the compensatory increase in renal excretion observed in cholestasis [2]. This application is essential for understanding how disease states, genetic polymorphisms, or drug treatments impact the body's ability to process and eliminate reactive intermediates.

Analytical Method Development and Validation for Thiol‑Conjugate Metabolite Profiling

The distinct chromatographic properties and strong UV absorbance of the DNP moiety make DNP‑CG an ideal standard for developing and validating HPLC‑based methods for the simultaneous quantification of thiol‑containing metabolites in complex biological matrices. As highlighted in Section 3, validated HPLC methods exist that can resolve DNP‑CG from its precursor (CDNB), the parent conjugate (DNP‑SG), and other related metabolites [3]. This capability is crucial for accurate pharmacokinetic studies, metabolic flux analyses, and for assessing the impact of drug‑drug interactions on detoxification pathways. The compound's utility as a reference standard ensures the specificity and accuracy of assays used in both academic research and pharmaceutical development settings [3].

Investigating the Substrate Specificity of ABC Transporters for Dipeptide Conjugates

While DNP‑SG is a well‑established substrate for MRP2, the transport mechanisms for the downstream dipeptide metabolite DNP‑CG are less well understood and are likely to involve distinct transporters. As discussed in Section 3, the structural difference (absence of the γ‑glutamyl moiety) means DNP‑CG cannot be used to study MRP2‑mediated transport of DNP‑SG [4]. Instead, DNP‑CG is the appropriate probe for characterizing the efflux systems responsible for the cellular export of cysteinylglycine S‑conjugates. This is a critical application for research into multidrug resistance and the cellular handling of xenobiotic metabolites, and the use of DNP‑CG is necessary to accurately define the transporter specificity for this class of compounds [5].

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